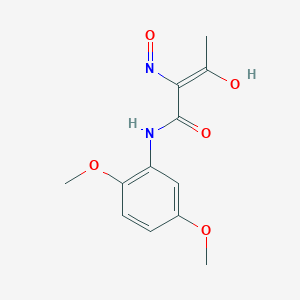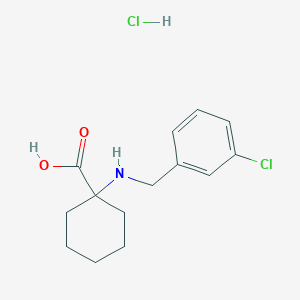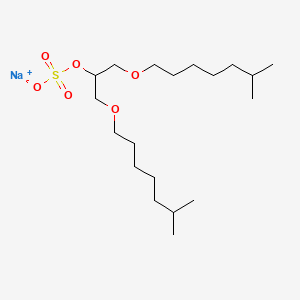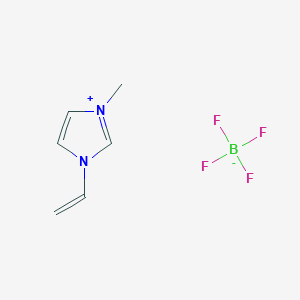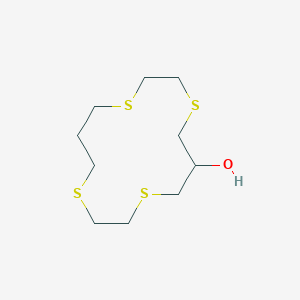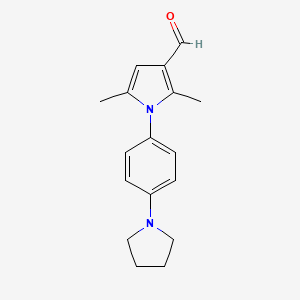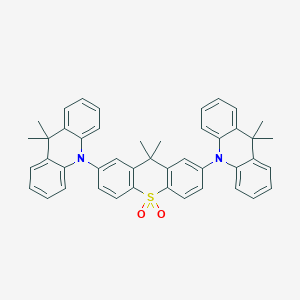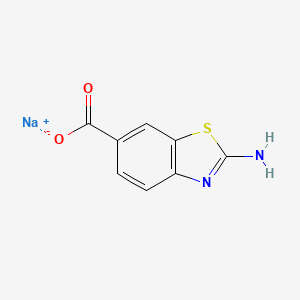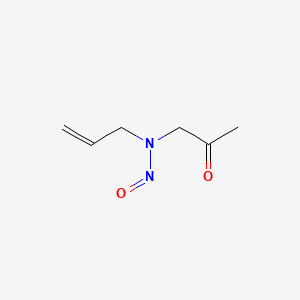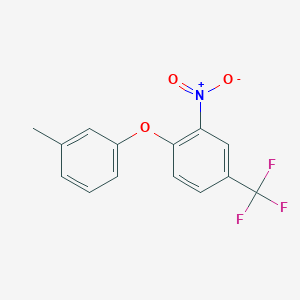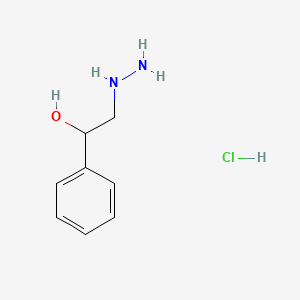
1-Phenyl-2-hydrazinoethanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-2-hydrazinoethanol hydrochloride is an organic compound with significant applications in various fields of scientific research. It is a derivative of hydrazine and phenylethanol, characterized by the presence of a phenyl group attached to a hydrazinoethanol moiety. This compound is often used in synthetic chemistry due to its versatile reactivity and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Phenyl-2-hydrazinoethanol hydrochloride can be synthesized through several methods. One common approach involves the reaction of phenylhydrazine with ethylene oxide in the presence of hydrochloric acid. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions. The process often includes the use of automated reactors to ensure precise control over reaction parameters such as temperature, pressure, and reactant concentrations. The product is then purified through crystallization or distillation techniques to achieve the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Phenyl-2-hydrazinoethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylacetaldehyde, while substitution reactions can produce a variety of substituted phenylhydrazine derivatives .
Applications De Recherche Scientifique
1-Phenyl-2-hydrazinoethanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Phenyl-2-hydrazinoethanol hydrochloride involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of enzymatic activities or disruption of cellular processes. The phenyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability .
Comparaison Avec Des Composés Similaires
Phenylhydrazine: A related compound with similar reactivity but lacking the hydroxyl group.
2-Phenylethanol: Similar structure but without the hydrazino group.
Hydrazine: A simpler compound with broader reactivity but less specificity.
Uniqueness: 1-Phenyl-2-hydrazinoethanol hydrochloride is unique due to the presence of both hydrazino and hydroxyl groups, which confer distinct reactivity and potential biological activities. This combination allows for versatile applications in synthetic chemistry and biomedical research .
Propriétés
Numéro CAS |
63918-87-6 |
|---|---|
Formule moléculaire |
C8H13ClN2O |
Poids moléculaire |
188.65 g/mol |
Nom IUPAC |
2-hydrazinyl-1-phenylethanol;hydrochloride |
InChI |
InChI=1S/C8H12N2O.ClH/c9-10-6-8(11)7-4-2-1-3-5-7;/h1-5,8,10-11H,6,9H2;1H |
Clé InChI |
IUDUOXGCZJGARE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(CNN)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


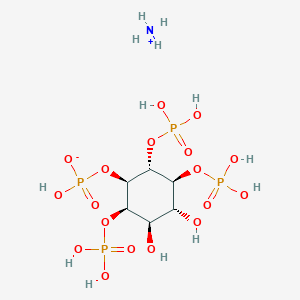
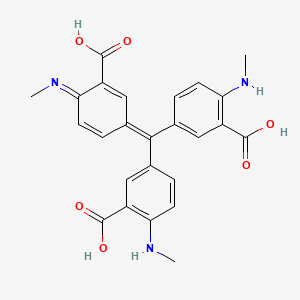
![(Z)-13-[(2R,3S)-3-pentyloxiran-2-yl]tridec-5-enoic acid](/img/structure/B13788020.png)
